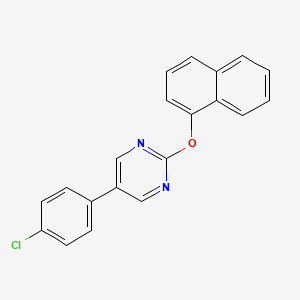

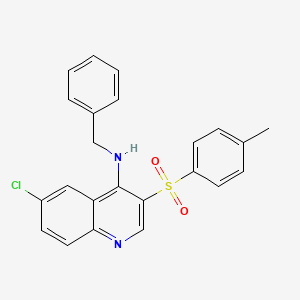

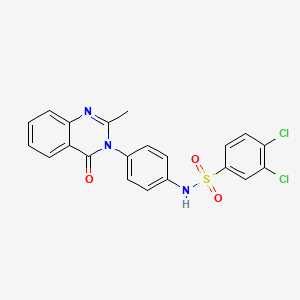

N-benzyl-6-chloro-3-tosylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-6-chloro-3-tosylquinolin-4-amine” is a complex organic compound that likely belongs to the class of quinoline derivatives . Quinoline derivatives have been used since ancient times due to their distinctive properties associated with bioassays and their interaction with cells . They are designed and synthesized by chemists through new strategies on par with the reported methods .

Synthesis Analysis

The synthesis of such complex molecules often involves a series of reactions. For instance, the synthesis of quinoline derivatives often involves the coupling of heteroaromatic tosylates and phosphates with alkyl Grignard reagents . Additionally, the synthesis of benzyl-protected amines, which could be a part of the target molecule, involves reactions such as dehydrative amination of alcohols .Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be determined using various methods. These include spectroscopic techniques such as NMR, IR, and mass spectrometry . Tools like MolView and ChemSpider can also be used to visualize the molecular structure.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its functional groups and the conditions under which the reactions are carried out. For instance, quinoline derivatives can undergo a variety of reactions, including oxidative dehydrogenation . Benzyl-protected amines can undergo reactions such as deprotection and conversion to other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. These properties can be influenced by factors such as the size of the molecule, its shape, and the types and arrangement of its functional groups .Scientific Research Applications

Catalysis and Synthesis

- N-Benzyl-6-chloro-3-tosylquinolin-4-amine plays a role in catalytic processes. For instance, it's involved in Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines. This process is efficient, exhibits good functional group tolerance, and yields exclusive 2,6-bis-aminated products under mild conditions (Zhang et al., 2018).

Synthesis of Antimicrobial Agents

- Research has shown that derivatives of this compound exhibit interesting antibacterial activity. Synthesis of these derivatives, which include substituted primary amine appendages, has demonstrated effectiveness against gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).

Cytotoxic Activity

- Studies have also been conducted on derivatives for potential cytotoxic activity against cancer cell lines. The synthesis of these compounds involves primary and secondary amines, and their fluorescence properties have been studied to compare with analogous derivatives (Kadrić et al., 2014).

Chemical Synthesis Techniques

- This compound is used in one-pot synthesis techniques, such as the synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed intermolecular C-N/intramolecular C-O couplings with primary amines. This method offers clean reaction conditions and good yields (Miao et al., 2015).

Anticancer Research

- Microwave-assisted synthesis involving derivatives has been evaluated for in vitro anti-proliferative activities against cancer cells, demonstrating the compound's relevance in anticancer research (Liu et al., 2008).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-benzyl-6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2S/c1-16-7-10-19(11-8-16)29(27,28)22-15-25-21-12-9-18(24)13-20(21)23(22)26-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQUEEJGOROKDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2764677.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2764683.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2764686.png)

![(3-Cyano-4-fluorophenyl)-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]cyanamide](/img/structure/B2764687.png)

![2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile](/img/structure/B2764688.png)